molecular formula C11H10FNOS B3041548 [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 317319-23-6

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol

Cat. No. B3041548
CAS RN: 317319-23-6
M. Wt: 223.27 g/mol
InChI Key: JENCFLAMJRGILT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated . The designed compounds were synthesized through two-step reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol”:

Antimicrobial Activity

Research has shown that thiazole derivatives, including [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The presence of the fluorophenyl group enhances the compound’s ability to penetrate microbial cell walls, increasing its efficacy.

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer activities. [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol has shown promise in inhibiting the proliferation of cancer cells by interfering with their metabolic pathways . This compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are well-documented. [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines . This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Activity

Antioxidants are crucial in protecting cells from oxidative stress. [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol has been studied for its antioxidant properties, which help neutralize free radicals and prevent cellular damage . This activity is beneficial in preventing diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment that uses light-sensitive compounds to destroy cancer cells. [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol has been investigated for its potential use in PDT. When activated by light, this compound can produce reactive oxygen species that kill cancer cells, offering a non-invasive treatment option.

[Source 1] [Source 2] [Source 3] [Source 4] : [Source 5] : [Source 6] : [Source 7] : [Source 8]

Future Directions

The future directions for the study of “[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol” and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol may affect a broad range of biochemical pathways.

Pharmacokinetics

It’s noted that similar compounds have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Given the wide range of biological activities associated with similar compounds , it’s likely that this compound could have diverse molecular and cellular effects.

properties

IUPAC Name

[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENCFLAMJRGILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401246742
Record name 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol

CAS RN

317319-23-6
Record name 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-4-methyl-5-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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